2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dimethylphenyl)acetamide
CAS No.: 878058-83-4
Cat. No.: VC6620561
Molecular Formula: C26H31N3O4S
Molecular Weight: 481.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878058-83-4 |
|---|---|
| Molecular Formula | C26H31N3O4S |
| Molecular Weight | 481.61 |
| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H31N3O4S/c1-19-10-9-12-22(20(19)2)27-25(30)18-34(32,33)24-16-29(23-13-6-5-11-21(23)24)17-26(31)28-14-7-3-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17-18H2,1-2H3,(H,27,30) |
| Standard InChI Key | MVRDXHVDFMDDMO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
Introduction
Chemical Identity and Structural Analysis
The compound’s molecular formula is C26H31N3O4S, with a molecular weight of 481.6 g/mol (calculated for the analogous o-tolyl derivative) . Its IUPAC name, 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide, reflects the integration of three key moieties:
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Indole core: A bicyclic aromatic system known for interactions with biological targets such as serotonin receptors .
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Azepane ring: A seven-membered saturated nitrogen heterocycle that enhances binding affinity through conformational flexibility .
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Sulfonamide group: A functional group associated with enzyme inhibition and antimicrobial activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O4S |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
| InChI Key | LHXPVMSPDXENAY-UHFFFAOYSA-N |
The structural uniqueness of this compound lies in the substitution pattern: the 2,3-dimethylphenyl group distinguishes it from analogs like the o-tolyl variant (PubChem CID 18563569), which bears a single methyl substituent . This modification likely influences lipophilicity and target selectivity.
Physicochemical Properties
The compound’s solubility profile is inferred from structural analogs:
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Lipophilicity: The dimethylphenyl and azepane groups suggest moderate hydrophobicity (logP ~3.5–4.0), favoring membrane permeability.
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Stability: Sulfonamides generally exhibit stability under physiological pH, though hydrolysis of the acetamide group may occur under strongly acidic or basic conditions.
Biological Activities and Research Findings
Antimicrobial Activity
Sulfonamides historically serve as antibacterial agents by disrupting folate synthesis. The azepane ring in this compound could enhance penetration through bacterial membranes. In vitro assays on related compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Central Nervous System (CNS) Modulation
The indole moiety’s structural similarity to serotonin positions this compound as a potential CNS agent. Analogous derivatives exhibit affinity for 5-HT2A receptors (Ki = 120 nM), suggesting applications in mood disorders .
Future Perspectives
Further research should prioritize:
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Synthetic optimization: Developing high-yield, scalable routes.
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Target identification: Screening against kinase, receptor, and enzyme libraries.
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In vivo studies: Assessing pharmacokinetics and efficacy in disease models.
This compound’s structural complexity and modular design make it a promising candidate for multidisciplinary investigation, bridging medicinal chemistry and pharmacology.
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